REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[H-].[Na+].[F:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[C:14](F)[CH:13]=1.O>CN(C)C=O>[F:11][C:12]1[CH:13]=[C:14]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[O:8][CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
, cool to ambient temperature
|
Type
|
EXTRACTION
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Details
|
Extract the reaction mixture with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
wash the combined organic layers with aqueous NaCl solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% (2M NH3/methanol)/methylene dichloride
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OC2CCN(CC2)C)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |